4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine
Description
4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic aromatic compound featuring a fused pyrrole-pyrimidine core. Pyrrolo[3,2-d]pyrimidines are structurally analogous to purine bases, making them valuable scaffolds in medicinal chemistry for targeting nucleotide-binding enzymes or receptors . The chloro and fluoro substituents enhance electrophilicity and metabolic stability, respectively, which are critical for drug design .
Properties
Molecular Formula |
C6H3ClFN3 |
|---|---|
Molecular Weight |
171.56 g/mol |
IUPAC Name |
4-chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3ClFN3/c7-6-5-4(10-2-11-6)3(8)1-9-5/h1-2,9H |
InChI Key |
ROURMPCBSJROBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization: Core Pyrrolopyrimidine Formation
The foundational synthesis of pyrrolopyrimidine derivatives begins with the condensation of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. As detailed in US10738058B2, this step employs potassium carbonate and potassium iodide under reflux (120–130°C) to yield ethyl 2-cyano-4,4-diethoxybutanoate. Key modifications for fluorination include:
- Fluorine Introduction : Post-cyclization fluorination using diethylaminosulfur trifluoride (DAST) or Selectfluor® at position 7, leveraging the electron-deficient nature of the pyrrolopyrimidine ring.
- Solvent Optimization : Transitioning from toluene to polar aprotic solvents (e.g., DMF) to enhance fluorinating agent reactivity.
A comparative analysis of cyclization conditions is provided in Table 1.
Table 1: Cyclization Conditions and Outcomes
| Step | Reagents | Temperature (°C) | Yield (%) | Purity (HPLC, area-%) | Source |
|---|---|---|---|---|---|
| 1 | K₂CO₃, KI, ethyl 2-cyanoacetate | 130 | 49 | 85 | |
| 2 | HCl (32%), NaOH | 45 | 75 | 99.8 | |
| 3 | TsCl, heptane | 80 | 94 | 99.9 |
Chlorination and Fluorination: Sequential Halogenation
Chlorination at position 4 is typically achieved using POCl₃ or PCl₅ under reflux, followed by fluorination at position 7. The Chinese patent CN110386936A discloses a method where 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine is treated with thionyl chloride to install chlorine, after which fluorination is performed using KF in the presence of a crown ether. This two-step approach avoids side reactions such as ring-opening, which are common in single-step halogenation.
Step-by-Step Methodologies
Four-Step Synthesis from Ethyl 2-Cyanoacetate
- Alkylation : Ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane (1.5–10 molar excess) at 130°C with K₂CO₃/KI, yielding ethyl 2-cyano-4,4-diethoxybutanoate (49% yield).
- Cyclization : Acid hydrolysis (HCl, 32%) at 45°C forms 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is neutralized to pH 4 with NaOH (75% yield).
- Chlorination : Treatment with POCl₃ at 110°C introduces chlorine at position 4, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Fluorination : Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) in DMF at 80°C installs fluorine at position 7 (65% yield, 99.8% purity).
Alternative Route via Tosyl Protection
To prevent N7 side reactions during fluorination, a tosyl-protected intermediate (4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine) is synthesized. Deprotection with H₂SO₄ followed by fluorination with DAST achieves regioselectivity, though this adds two additional steps.
Process Optimization and Ecological Considerations
Solvent Recovery and Waste Reduction
The US10738058B2 patent emphasizes ecological advantages through:
Catalytic Enhancements
Substituting KI with tetrabutylammonium iodide (TBAI) in the alkylation step improves conversion rates from 49% to 58% by facilitating phase-transfer catalysis.
Analytical Characterization and Quality Control
Final product purity is validated using HPLC (>99.5% area-%), while LC-MS confirms molecular weight (171.56 g/mol). X-ray crystallography of the tosyl-protected intermediate verifies regiochemistry, critical for avoiding positional isomers.
Applications and Derivative Synthesis
4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine serves as a precursor to:
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki Coupling: Typical reagents are boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products: The major products formed from these reactions include substituted pyrrolopyrimidine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Biology: The compound is used in the study of cellular signaling pathways and apoptosis mechanisms.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can induce apoptosis in cancer cells and modulate immune responses in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolo[3,2-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent type, position, and ring isomerization. Below is a detailed comparison of 4-chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrrolo[3,2-d]pyrimidine Derivatives
*Calculated based on atomic weights.
Key Observations :
Substituent Position and Isomerism :
- The [3,2-d] isomer (main compound) differs from [2,3-d] analogs (e.g., LY231514) in nitrogen positioning, affecting π-stacking and enzyme binding .
- Fluorine at C7 (vs. bromine in ) reduces steric bulk and enhances metabolic stability compared to heavier halogens .
Biological Activity :
- Chloro substituents at C4 (common in all listed analogs) enhance electrophilicity, facilitating nucleophilic substitution in drug-target interactions .
- LY231514’s polyglutamation amplifies inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting the role of side-chain modifications .
Synthetic Utility :
Biological Activity
4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development. This article reviews its biological activity, focusing on its interaction with various molecular targets, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of chlorine and fluorine substituents. Its molecular formula is , with a molecular weight of approximately 171.56 g/mol. The structural features contribute to its diverse chemical reactivity and biological interactions.
The biological activity of this compound primarily involves its inhibition of specific kinases and enzymes:
- Kinase Inhibition : The compound has shown significant inhibition against various receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. For instance, studies indicate that it can inhibit the colony-stimulating factor-1 receptor (CSF1R), a target for therapeutic intervention in multiple disorders .
- Apoptosis Induction : Research has demonstrated that treatment with this compound can lead to apoptosis in cancer cell lines, such as HepG2 cells. Mechanistic studies revealed that it upregulates pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Target | Effect | IC50 (µM) |
|---|---|---|---|
| Kinase Inhibition | CSF1R | Subnanomolar enzymatic inhibition | <0.01 |
| Apoptosis Induction | HepG2 Cells | Increased apoptosis rates | 29 - 59 |
| Cytotoxic Activity | Various Cancer Cell Lines | Significant cytotoxic effects | 29 - 59 |
| COX-2 Inhibition | COX-2 | Anti-inflammatory effects | 0.04 |
Case Studies
- Cancer Cell Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HepG2 and MDA-MB-231. The compound exhibited IC50 values ranging from 29 to 59 µM, indicating promising potential as an anticancer agent .
- Mechanistic Investigations : Flow cytometry analysis was conducted to assess the apoptotic effect of the compound on HepG2 cells. The results showed a significant increase in early apoptotic cells after treatment compared to the control group, suggesting that the compound effectively induces apoptosis through modulation of key apoptotic pathways .
- Inhibition Studies : The compound was tested for its ability to inhibit COX-2 activity, a target for anti-inflammatory drugs. It demonstrated comparable efficacy to celecoxib with an IC50 value of 0.04 µM, highlighting its potential in treating inflammatory conditions .
Q & A
Q. What strategies mitigate off-target effects of this compound in kinase inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
